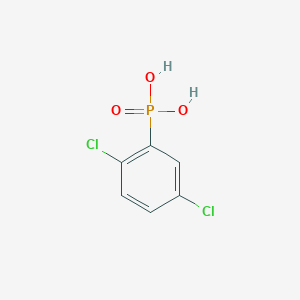

2,5-Dichlorophenylphosphonic acid

Description

Academic Context of Arylphosphonic Acids in Advanced Materials and Chemistry

Arylphosphonic acids are a class of organophosphorus compounds characterized by a phosphonic acid group (-PO(OH)₂) directly attached to an aromatic ring. Their robust chemical nature and versatile coordination capabilities have positioned them as crucial building blocks in the design of advanced materials. beilstein-journals.orgnih.govresearchgate.net In the realm of materials science, these compounds are extensively used as linkers in the formation of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net The phosphonic acid moiety can coordinate to a wide variety of metal ions, leading to the formation of stable, porous structures with applications in gas storage, catalysis, and separation technologies. researchgate.net Furthermore, their ability to form strong hydrogen bonds facilitates the creation of self-assembled supramolecular structures. nih.govresearchgate.net

Overview of Research Directions for 2,5-Dichlorophenylphosphonic Acid

Current research on this compound is primarily focused on its synthesis and potential application as a linker in materials science. evitachem.com While specific studies on this compound are not abundant in publicly available literature, the broader interest in halogenated arylphosphonic acids suggests several promising research directions. These include the systematic synthesis and characterization of MOFs and coordination polymers using this compound as a building block. Investigations into the crystal engineering of these materials, exploring how the dichloro-substitution pattern influences the resulting structures and properties, are of particular interest. Furthermore, the potential catalytic activity and selective adsorption properties of materials incorporating this linker warrant exploration.

Chemical Properties and Synthesis of this compound

A comprehensive understanding of the chemical characteristics and synthetic pathways of this compound is fundamental for its application in research.

Physicochemical Properties

This compound is an organophosphorus compound that typically appears as a white crystalline solid. evitachem.com Its molecular structure features a phenyl ring substituted with two chlorine atoms at the 2 and 5 positions and a phosphonic acid group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₅Cl₂O₃P | evitachem.com |

| Appearance | White crystalline solid | evitachem.com |

| Melting Point | Approximately 120-130 °C | evitachem.com |

| Solubility | Soluble in polar solvents such as water and methanol. | evitachem.com |

Note: Detailed experimental data on properties such as pKa values and spectroscopic data (NMR, IR) are not widely available in the reviewed literature.

Synthesis and Purification Methods

The synthesis of this compound can be approached through various methods, with the chlorination of phenylphosphonic acid being a common strategy. evitachem.com General methods for the synthesis of arylphosphonic acids often involve the hydrolysis of corresponding phosphonyl dichlorides or the Arbuzov reaction. beilstein-journals.orgnih.govresearchgate.net

One potential synthetic route involves the direct chlorination of phenylphosphonic acid using a suitable chlorinating agent. evitachem.com Another general method that could be adapted for its synthesis is the reaction of a di- or tri-substituted dichlorobenzene with a source of phosphorus, followed by hydrolysis. For instance, the reaction of 1,4-dichlorobenzene (B42874) with phosphorus trichloride (B1173362) in the presence of a catalyst could potentially yield a dichlorophenylphosphonyl dichloride intermediate, which upon hydrolysis would give the desired acid.

Purification of arylphosphonic acids is typically achieved through recrystallization from appropriate solvents. beilstein-journals.org Given its solubility in polar solvents, recrystallization from water or alcohol-water mixtures could be a viable purification method for this compound.

Application in Advanced Materials Research

The unique structural and electronic properties of this compound make it a promising candidate for the development of novel advanced materials.

Role as a Linker in Metal-Organic Frameworks (MOFs)

Metal-organic frameworks are crystalline materials constructed from metal ions or clusters connected by organic linkers. The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF. Arylphosphonic acids are valued as linkers due to the strong and directional coordination of the phosphonate (B1237965) group. researchgate.net

The presence of two chlorine atoms in this compound can influence the formation of MOFs in several ways:

Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atoms can affect the electron density of the aromatic ring and the acidity of the phosphonic acid group, which in turn can influence the metal-linker bond strength and the catalytic properties of the MOF.

Steric Effects: The chlorine atoms introduce steric bulk, which can direct the self-assembly process and lead to specific network topologies that might not be accessible with the non-halogenated analogue.

Functionalization of Pores: The chlorine atoms lining the pores of a MOF can create specific binding sites for guest molecules, potentially enhancing selectivity in adsorption and separation applications.

While specific examples of MOFs constructed from this compound are not prevalent in the surveyed literature, the principles of MOF design strongly suggest its utility in creating novel frameworks with tailored functionalities.

Contribution to the Properties of Coordination Polymers

Coordination polymers are similar to MOFs but can also include one- or two-dimensional structures. The use of this compound as a ligand in the synthesis of coordination polymers can lead to materials with interesting magnetic, optical, or electronic properties. The ability of the phosphonic acid group to bridge multiple metal centers, combined with the influence of the dichlorophenyl moiety, offers a rich field for the exploration of new coordination architectures.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5Cl2O3P |

|---|---|

Molecular Weight |

226.98 g/mol |

IUPAC Name |

(2,5-dichlorophenyl)phosphonic acid |

InChI |

InChI=1S/C6H5Cl2O3P/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H,(H2,9,10,11) |

InChI Key |

GLGUILFNGGVEDO-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)P(=O)(O)O)Cl |

Canonical SMILES |

C1=CC(=C(C=C1Cl)P(=O)(O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dichlorophenylphosphonic Acid and Its Derivatives

Direct Synthesis Approaches

The direct formation of the carbon-phosphorus bond on the dichlorinated aromatic ring is a key challenge in the synthesis of 2,5-dichlorophenylphosphonic acid. Several strategies can be theoretically employed to achieve this transformation.

Phosphonation Reactions Involving Dichlorobenzene Precursors

The Friedel-Crafts reaction is a fundamental method for the alkylation and acylation of aromatic rings. While the acylation of dichlorobenzenes has been studied, the direct phosphonation of 1,4-dichlorobenzene (B42874) to yield this compound is not a commonly reported transformation. rsc.orgchemicalforums.com The presence of two deactivating chloro- substituents on the benzene (B151609) ring makes the aromatic system electron-deficient and thus less susceptible to electrophilic attack by typical phosphonating agents.

Alternative approaches, such as the Clay-Kinnear-Perren reaction, offer a potential route for the phosphonation of alkyl halides. This reaction involves the formation of an alkylphosphonyl dichloride by reacting an alkyl chloride with phosphorus trichloride (B1173362) and aluminum chloride. mdpi.com While typically applied to alkyl halides, its adaptation for aryl halides like 1,4-dichlorobenzene would require overcoming the higher activation energy associated with breaking the aromatic C-H bond.

Hydrolysis of Dichlorophenylphosphonic Dihalides

A more common and generally applicable route to arylphosphonic acids involves the hydrolysis of the corresponding arylphosphonic dihalides. For this compound, this would entail the hydrolysis of 2,5-dichlorophenylphosphonic dichloride. While specific literature detailing the synthesis of this particular precursor is scarce, analogous arylphosphonic dichlorides can be prepared through various methods. One potential route involves the reaction of a diazonium salt with phosphorus trichloride in the presence of a copper catalyst (Sandmeyer-type reaction). For instance, 2,5-dichloroaniline (B50420) can be converted to the corresponding diazonium salt, which could then be reacted to form the phosphonic dichloride. chemicalforums.com

Once the 2,5-dichlorophenylphosphonic dichloride is obtained, its hydrolysis to the final phosphonic acid is a straightforward process, typically achieved by treatment with water. The high reactivity of the P-Cl bonds ensures a facile conversion to the P-OH groups of the phosphonic acid.

It is important to note that the hydrolysis of isomeric dichlorophenylphosphonic dichlorides will yield the corresponding isomeric dichlorophenylphosphonic acids. nih.gov

Oxidation Pathways for Dichlorophenylphosphinic Acid Intermediates

Another potential synthetic route involves the oxidation of a corresponding phosphinic acid intermediate, in this case, 2,5-dichlorophenylphosphinic acid. Arylphosphinic acids can be synthesized through various methods, including the reaction of an aryl Grignard reagent with hypophosphorous acid or its esters. The subsequent oxidation of the P-H bond in the phosphinic acid to a P-OH bond would yield the desired phosphonic acid. Common oxidizing agents for this transformation include hydrogen peroxide or potassium permanganate. This method offers an alternative pathway that avoids the direct phosphonation of the deactivated aromatic ring.

Derivatization Strategies of this compound

The phosphonic acid moiety in this compound is amenable to a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Selective Esterification Reactions to Mono- and Di-esters

The esterification of phosphonic acids can lead to the formation of either mono- or di-esters, and the selectivity of this reaction can often be controlled by the choice of reagents and reaction conditions. nih.govresearchgate.netresearchgate.net A highly effective method for the selective esterification of arylphosphonic acids involves the use of orthoesters, such as triethyl orthoacetate, as both the reagent and the solvent. researchgate.netyoutube.com

A key factor influencing the outcome of the reaction is the temperature. At lower temperatures, typically around 30°C, the reaction favors the formation of the mono-ester. researchgate.netresearchgate.net As the temperature is increased, the reaction proceeds to form the di-ester. researchgate.net This temperature-dependent selectivity provides a convenient method for accessing both mono- and di-ester derivatives of this compound.

The general reaction schemes are as follows:

Mono-esterification: ArP(O)(OH)₂ + R'C(OR)₃ (excess) --(Low Temp.)--> ArP(O)(OH)(OR) + R'COOR + ROH

Di-esterification: ArP(O)(OH)₂ + R'C(OR)₃ (excess) --(High Temp.)--> ArP(O)(OR)₂ + R'COOR + 2ROH

Where Ar = 2,5-dichlorophenyl

Interactive Table: Selective Esterification of Arylphosphonic Acids with Triethyl Orthoacetate

| Substrate | Product | Temperature (°C) | Selectivity |

|---|---|---|---|

| Phenylphosphonic Acid | Monoethyl Phenylphosphonate | 30 | High |

Amidation Reactions for Bis-phosphonamide Formation

The reaction of this compound with amines leads to the formation of phosphonamides. When two equivalents of an amine are used, bis-phosphonamides can be synthesized. The formation of the amide bond typically requires the activation of the phosphonic acid, as it does not readily react with amines directly. rsc.orgnih.gov

Common activating agents for this transformation include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), or the use of phosphonitrilic chloride. rsc.org The phosphonic acid is first converted to a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

The general reaction for the formation of a bis-phosphonamide can be represented as:

ArP(O)(OH)₂ + 2 R₂NH + Activating Agent → ArP(O)(NR₂)₂ + Byproducts

Where Ar = 2,5-dichlorophenyl and R can be a variety of organic substituents. This reaction provides a versatile method for introducing nitrogen-containing functional groups into the molecule.

Cross-Coupling Reactions on the Dichlorophenyl Moiety (e.g., Suzuki-Miyaura Coupling)

The modification of the 2,5-dichlorophenyl ring is a critical aspect of synthesizing derivatives of this compound. The Suzuki-Miyaura coupling stands out as a powerful and versatile method for this purpose. This palladium-catalyzed cross-coupling reaction facilitates the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or its ester.

In the context of this compound derivatives, the two chlorine atoms on the phenyl ring serve as reactive sites for Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of organic substituents, thereby enabling the synthesis of a diverse library of compounds. The reaction conditions, including the choice of palladium catalyst, ligands, base, and solvent, are crucial in controlling the reaction's outcome. These parameters can be fine-tuned to achieve either mono- or di-substitution on the dichlorophenyl ring, offering a pathway to complex molecular architectures.

While specific studies on the Suzuki-Miyaura coupling of this compound itself are not extensively detailed, the principles are well-established through research on analogous dichlorobenzene compounds. The general approach involves reacting a 2,5-dichlorophenylphosphonate with a suitable boronic acid in the presence of a palladium catalyst.

A representative Suzuki-Miyaura reaction is depicted in the table below, showcasing the coupling of a generic aryl halide with an aryl boronic acid, a reaction analogous to what would be employed for modifying the 2,5-dichlorophenyl moiety.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| Aryl Halide | Aryl Boronic Acid | Palladium Catalyst | Biaryl |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound to enhance sustainability. This involves developing methods that are more energy-efficient and generate less waste. Key advancements in this area include the use of ultrasound-assisted protocols and the implementation of solvent-free reaction conditions.

Ultrasound-Assisted Synthetic Protocols

Ultrasound-assisted synthesis, or sonochemistry, utilizes high-frequency sound waves to accelerate chemical reactions. The physical phenomenon responsible for this is acoustic cavitation, which involves the formation, growth, and collapse of microscopic bubbles in the reaction medium. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant increase in reaction rates.

In the synthesis of phosphonates, ultrasound has been shown to effectively promote the Arbuzov reaction, a fundamental step in forming the carbon-phosphorus bond. Applying this technique to the synthesis of this compound could offer several advantages, including reduced reaction times, lower energy consumption, and potentially higher yields.

Solvent-Free Reaction Conditions for Enhanced Sustainability

A primary goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which are often hazardous and contribute to environmental pollution. Developing solvent-free reaction conditions is a significant step towards more sustainable chemical manufacturing.

The following table summarizes the key green chemistry approaches discussed:

| Green Chemistry Approach | Principle | Potential Advantage in Synthesis |

| Ultrasound-Assisted Synthesis | Acoustic cavitation enhances reaction rates. | Reduced reaction times and energy consumption. |

| Solvent-Free Reactions | Elimination of volatile organic solvents. | Reduced waste and simplified purification. |

Reactivity and Mechanistic Investigations of 2,5 Dichlorophenylphosphonic Acid

Acidity and Proton Transfer Equilibria

2,5-Dichlorophenylphosphonic acid, with the chemical formula C₆H₅Cl₂O₃P, is an organophosphorus compound that exhibits acidic properties due to the presence of the phosphonic acid functional group (-PO(OH)₂). evitachem.comnih.gov The acidity of this compound is influenced by the electron-withdrawing nature of the two chlorine atoms on the phenyl ring. These chlorine atoms increase the positive character of the phosphorus atom, which in turn enhances the acidity of the phosphonic acid group. evitachem.com

Phosphonic acids are diprotic acids, meaning they can donate two protons in successive dissociation steps. The equilibrium for these proton transfers can be represented as follows:

R-PO(OH)₂ + H₂O ⇌ R-PO(OH)O⁻ + H₃O⁺ (pKa₁)

R-PO(OH)O⁻ + H₂O ⇌ R-PO(O)₂²⁻ + H₃O⁺ (pKa₂)

Proton transfer is a fundamental process in the reactions of this compound. lumenlearning.comlibretexts.org In an aqueous solution, it establishes an equilibrium with its conjugate bases through the transfer of protons to water molecules. libretexts.orgmasterorganicchemistry.com The extent of this proton transfer is dictated by the pH of the solution and the pKa values of the acid. In the presence of a base, the phosphonic acid will undergo deprotonation. youtube.com The resulting anionic species can then act as nucleophiles in subsequent reactions. The dynamics of proton transfer can be complex and may involve the formation of hydrogen-bonded intermediates. rsc.org

Reactivity of the Phosphonic Acid Functional Group (P-C bond stability, P=O interactions)

The phosphonic acid functional group is a key center of reactivity in this compound. This group is characterized by a phosphorus atom double-bonded to one oxygen atom (P=O) and single-bonded to two hydroxyl (-OH) groups and a carbon atom of the dichlorophenyl ring. nih.gov

P-C Bond Stability:

The phosphorus-carbon (P-C) bond in arylphosphonic acids like this compound is generally considered to be highly stable. mdpi.com This stability is a significant feature that distinguishes phosphonic acids from phosphate (B84403) esters, where the P-O-C linkage is more susceptible to hydrolysis. nih.govmdpi.com The thermal stability of the P-C bond is notable, with bond energies around 272 kJ/mol. mdpi.com However, the stability of the P-C bond can be influenced by substituents on the carbon atom. For instance, the presence of chlorine atoms on the methyl group of methylphosphonates has been shown to affect P-C bond cleavage, with increasing chlorination facilitating cleavage. nih.gov While this study focused on alkylphosphonates, it highlights that electronic effects can modulate P-C bond stability. In the case of this compound, the P-C bond is generally robust under many reaction conditions, though extreme conditions or specific reagents might lead to its cleavage. mdpi.com

P=O Interactions:

Reactivity of the Dichlorophenyl Aromatic Ring (e.g., Electrophilic/Nucleophilic Aromatic Substitution)

The dichlorophenyl aromatic ring of this compound also participates in characteristic chemical reactions, namely electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS):

The benzene (B151609) ring is generally susceptible to attack by electrophiles. masterorganicchemistry.comlibretexts.orgyoutube.com However, the presence of substituents on the ring significantly influences its reactivity and the position of further substitution. Halogens, such as the chlorine atoms in this compound, are deactivating groups, meaning they make the ring less reactive towards electrophilic attack compared to unsubstituted benzene. reddit.com This deactivation is due to the electron-withdrawing inductive effect of the halogens. Despite being deactivating, halogens are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. reddit.comyoutube.com

In this compound, the two chlorine atoms and the phosphonic acid group all influence the regioselectivity of electrophilic substitution. The phosphonic acid group is also a deactivating group and a meta-director. The combined effects of these three deactivating groups make further electrophilic substitution on the aromatic ring of this compound challenging and would require harsh reaction conditions.

Nucleophilic Aromatic Substitution (NAS):

Aryl halides are generally unreactive towards nucleophilic substitution under standard SN1 and SN2 conditions. libretexts.org However, nucleophilic aromatic substitution can occur under specific circumstances. One pathway is the SNAr mechanism, which is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). libretexts.org These electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.com In this compound, the phosphonic acid group and the other chlorine atom can act as electron-withdrawing groups, potentially activating the ring towards nucleophilic attack. The chlorinated positions on the phenyl ring can undergo nucleophilic substitution, allowing for further functionalization. evitachem.com

Another mechanism for nucleophilic aromatic substitution on aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. youtube.comyoutube.com This mechanism typically requires a very strong base. youtube.com It is plausible that under strongly basic conditions, this compound could undergo nucleophilic substitution via a benzyne intermediate.

Reaction Mechanisms in Derivatization and Transformation Processes

The derivatization and transformation of this compound involve reactions at both the phosphonic acid group and the aromatic ring. The mechanisms of these reactions are crucial for understanding and controlling the synthesis of new compounds.

Derivatization of the Phosphonic Acid Group:

The phosphonic acid group can be converted into various derivatives, such as phosphonate (B1237965) esters and phosphonamides. evitachem.com

Esterification: The reaction of this compound with alcohols can lead to the formation of phosphonate esters. This reaction is typically carried out under acidic conditions or via activation of the phosphonic acid. The mechanism involves the protonation of a hydroxyl group on the phosphonic acid, followed by nucleophilic attack by the alcohol and subsequent loss of a water molecule.

Formation of Phosphonic Acid Halides: this compound can be converted to its corresponding phosphonic acid dihalide (e.g., dichloride) by reacting with reagents like thionyl chloride. google.com This transformation proceeds through a nucleophilic substitution mechanism at the phosphorus center. The resulting phosphonic acid dihalide is a versatile intermediate for further derivatization.

Hydrolysis of Phosphonate Esters: Conversely, phosphonate esters can be hydrolyzed back to the phosphonic acid. nih.gov Acid-catalyzed hydrolysis involves protonation of the ester oxygen, followed by nucleophilic attack by water. nih.gov The McKenna procedure, which uses bromotrimethylsilane (B50905) followed by methanolysis, is a milder method for this transformation. evitachem.comnih.gov The mechanism involves silylation of the P=O oxygen, followed by nucleophilic attack of the bromide ion on the alkyl group of the ester. nih.gov

Reactions Involving the Aromatic Ring:

As discussed in the previous section, the dichlorophenyl ring can undergo substitution reactions. The mechanisms for these transformations are key to introducing new functional groups onto the aromatic core.

Nucleophilic Aromatic Substitution Mechanism (SNAr): In the SNAr mechanism, a nucleophile attacks the carbon atom bearing a chlorine atom, leading to the formation of a resonance-stabilized carbanion intermediate (Meisenheimer complex). libretexts.orgyoutube.com The negative charge is delocalized onto the electron-withdrawing phosphonic acid group and the other chlorine atom. In a subsequent step, the chloride ion is eliminated, restoring the aromaticity of the ring. libretexts.org

Elimination-Addition (Benzyne) Mechanism: Under strongly basic conditions, a proton can be abstracted from the position adjacent to a chlorine atom, followed by the elimination of the chloride ion to form a benzyne intermediate. youtube.comyoutube.com This highly reactive intermediate is then attacked by a nucleophile, followed by protonation to yield the final product. youtube.com

Coordination Chemistry and Metal Complexes of 2,5 Dichlorophenylphosphonic Acid

The phosphonic acid functional group, -P(O)(OH)₂, is the primary site of interaction with metal ions. beilstein-journals.org It possesses two acidic protons, with pKa values that are influenced by the electronic properties of the organic substituent. beilstein-journals.orgnih.gov The deprotonation of these hydroxyl groups generates a phosphonate (B1237965) anion that can coordinate to metal centers through its oxygen atoms.

Analysis of Monodentate, Bidentate, and Multidentate Coordination Modes

The coordination of a ligand to a central metal ion is defined by the number of donor atoms from the ligand that form coordinate bonds with the metal. libretexts.org Ligands are classified based on their "denticity"—the number of these attachment points. csbsju.edu

Monodentate Ligands: These ligands bind to a metal center through a single donor atom. libretexts.orgvaia.com In the case of a phosphonate ligand like 2,5-Dichlorophenylphosphonic acid, this would involve one of the oxygen atoms forming a single coordinate bond with the metal ion. csbsju.edu

Bidentate Ligands: Bidentate ligands possess two donor atoms that can simultaneously bind to a single metal center, forming a chelate ring. libretexts.orgyoutube.com The phosphonate group can act as a bidentate ligand by using two of its oxygen atoms to coordinate to the same metal ion. researchgate.net This mode of binding is generally more stable than monodentate coordination due to the "chelate effect," which involves favorable thermodynamic changes. csbsju.edu

Multidentate Ligands: Ligands that can form more than two coordinate bonds are described as multidentate. youtube.com While a single phosphonate group is typically limited to bidentate or bridging modes, its ability to bridge between multiple metal centers allows it to function as a multidentate linker in the formation of extended structures like coordination polymers and metal-organic frameworks. libretexts.orgresearchgate.net

The phosphonate group exhibits remarkable versatility in its coordination, capable of adopting various modes as depicted in the table below. This flexibility is crucial for the construction of diverse and complex architectures.

| Coordination Mode | Description | Denticity |

| Monodentate | Binds to one metal center through one oxygen atom. | 1 |

| Bidentate Chelating | Binds to one metal center through two oxygen atoms. | 2 |

| Bidentate Bridging | Binds to two different metal centers, using one or two oxygen atoms for each. | 2 |

| Tridentate Bridging | Binds to three different metal centers. | 3 |

| Higher Order Bridging | Binds to four or more metal centers, connecting them into extended networks. | 4+ |

This table summarizes the potential coordination modes for a phosphonate group, based on established principles of coordination chemistry. researchgate.net

Influence of Dichloro-Substitution on Metal Coordination Geometry and Strength

The two chlorine atoms on the phenyl ring of this compound exert a significant influence on its coordination behavior. This influence can be categorized into electronic and steric effects.

Electronic Effects: Chlorine is a highly electronegative atom, and as such, it acts as an electron-withdrawing group. The presence of two chlorine atoms on the phenyl ring pulls electron density away from the phosphonic acid group. This increased acidity of the P-OH protons can affect the deprotonation equilibrium in solution during synthesis. nih.gov Furthermore, the electron-withdrawing nature of the dichloro-substituted phenyl ring can modulate the strength of the metal-oxygen bond. The reduced electron density on the phosphonate oxygen atoms may lead to weaker coordinate bonds compared to non-substituted or electron-donating substituted phenylphosphonic acids.

Metal-Organic Frameworks (MOFs) and Metal-Phosphonate Frameworks (MPFs) Incorporating this compound

Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. frontiersin.orgnih.gov When phosphonic acids are used as the organic linkers, the resulting materials are often specifically referred to as metal-phosphonate frameworks (MPFs). researchgate.netcapes.gov.br These frameworks are noted for their high thermal and chemical stability, often attributed to the strength of the metal-phosphonate bond. nih.gov

Synthesis and Structural Diversity of Dichlorophenylphosphonic Acid-Based MOFs

The synthesis of MOFs typically involves solvothermal or hydrothermal methods, where the metal salt and the organic linker (in this case, this compound) are heated in a solvent. nih.govrsc.org The choice of metal, solvent, temperature, and the presence of modulating agents can all influence the final structure. researchgate.net

While specific crystal structures incorporating this compound are not abundantly reported in the reviewed literature, the principles of MOF synthesis using analogous linkers are well-established. For example, frameworks have been successfully synthesized using dichlorobenzoic acid, where the carboxylate group coordinates to metal centers. researchgate.net Similarly, a wide variety of phosphonate-based MOFs have been created. researchgate.netcapes.gov.br The use of this compound as a linker would be expected to produce robust frameworks, with the dichlorophenyl moiety lining the pores of the structure. The steric and electronic properties of the dichloro-substituents would play a critical role in directing the assembly of the framework, leading to unique topologies and pore environments compared to frameworks built from non-substituted phenylphosphonic acid.

Isoreticular Design and Tuning in Phosphonate MOF Chemistry

Isoreticular design is a powerful strategy in MOF chemistry where the underlying topology of a framework is kept constant while the size and functionality of the organic linker are systematically varied. nih.govfigshare.comacs.org This approach allows for the fine-tuning of properties such as pore size, surface area, and chemical environment. researchgate.net

The concept is directly applicable to phosphonate-based MOFs. nih.govrsc.org One could create a series of isoreticular frameworks using a family of substituted phenylphosphonic acids. For instance, a framework could be synthesized using 1,4-benzenediphosphonic acid, and then a series of isoreticular analogues could be produced by introducing substituents to the phenyl ring. figshare.com this compound would be a valuable member of such a series. By replacing a non-substituted linker with the dichlorinated version, one could introduce several changes to the framework's properties without altering its fundamental structure:

Pore Size Modification: The presence of the chlorine atoms would project into the pores, reducing the accessible volume compared to the non-substituted parent structure.

Hydrophobicity: The introduction of halogen atoms can significantly increase the hydrophobicity of the pore environment, as seen in fluorinated MOFs. uh.edu

Functionalization: The chlorine atoms provide sites for potential post-synthetic modification, although this is less common than with other functional groups.

This approach demonstrates a rational design pathway to create a family of materials with tailored properties for specific applications. acs.org

Role of Dichlorophenylphosphonic Acid as a Structural Building Block in Extended Solids

In the context of extended solids like MOFs and MPFs, this compound acts as a "structural building block" or "linker." researchgate.net Its primary role is to connect the inorganic secondary building units (SBUs)—the metal ions or clusters—into a periodic, three-dimensional network. capes.gov.br

Discrete Metal Complexes with Dichlorophenylphosphonic Acid Ligands

Synthesis and Characterization of Isolated Metal Complexes

No published methods for the synthesis and isolation of discrete metal complexes with this compound as a ligand were found.

Spectroscopic and Structural Elucidation of Coordination Bonds

There is no available spectroscopic or crystallographic data to elucidate the nature of coordination bonds between metal centers and this compound.

Investigation of Electronic Properties in Metal-Dichlorophenylphosphonate Complexes

Without the synthesis and characterization of any such complexes, no investigations into their electronic properties have been reported.

Applications in Materials Science

Surface Modification and Functionalization using 2,5-Dichlorophenylphosphonic Acid

The primary application in this domain leverages the strong affinity of the phosphonic acid group for metal oxide surfaces. This interaction allows for the precise modification of surface properties, which is critical for applications in electronics and advanced composites.

Organophosphonic acids are well-suited for forming dense, ordered, and robust self-assembled monolayers (SAMs) on a variety of oxide surfaces, including the widely used transparent conductive material, Indium Tin Oxide (ITO). The formation process involves the phosphonic acid headgroup (-PO(OH)₂) condensing with surface hydroxyl groups (-OH) present on the ITO, creating a strong, covalent-like bond to the substrate. This process results in a well-aligned monolayer where the organic part of the molecule, in this case, the dichlorophenyl group, is oriented away from the surface.

The quality and packing of the resulting SAM are highly dependent on the characteristics of the ITO substrate itself. Research has shown that smooth, amorphous ITO surfaces with a high concentration of surface hydroxides tend to produce the most stable and well-packed monolayers. In contrast, rougher, polycrystalline surfaces often lead to SAMs with more defects, which typically form at the boundaries between crystal grains.

The introduction of a this compound SAM can significantly alter the surface properties of ITO. These changes are crucial for optimizing the performance of organic electronic devices like Organic Light-Emitting Diodes (OLEDs). By forming a SAM, it is possible to control the surface's wetting properties, reduce its roughness, and, most importantly, tune its work function. Modifying the work function helps to reduce the energy barrier for charge injection between the ITO anode and the adjacent organic layers, thereby improving device efficiency.

Table 1: Representative Changes in Indium Tin Oxide (ITO) Properties after Modification with a Phosphonic Acid SAM Note: This data is illustrative of typical changes observed with aromatic phosphonic acid SAMs and is not specific to this compound.

| Property | Before SAM Formation | After SAM Formation |

| Surface Roughness (RMS) | Higher (e.g., >1.5 nm) | Lower (e.g., <1.0 nm) |

| Water Contact Angle | Lower (More Hydrophilic) | Higher (More Hydrophobic) |

| Work Function | ~4.7 eV | Increased (e.g., >5.0 eV) |

In composite materials, the interface between the inorganic reinforcement (like glass fibers or metal particles) and the organic polymer matrix is often the weakest point. Poor adhesion at this interface can lead to premature failure of the material under stress. This compound can act as a molecular bridge or "coupling agent" to enhance this interfacial adhesion.

The mechanism involves a dual function:

The phosphonic acid group forms strong adhesive bonds with the oxide layer present on the surface of the inorganic filler material.

The 2,5-dichlorophenyl group projects into the polymer matrix. Its aromatic and chlorinated nature allows for favorable interactions (e.g., van der Waals forces, π-electron interactions) with specific polymer matrices, such as polystyrene or epoxy resins.

This molecular-level connection ensures effective stress transfer from the flexible polymer matrix to the high-strength filler, significantly improving the mechanical properties of the composite. The use of such adhesion promoters can change the mode of failure from weak debonding at the interface to cohesive failure within the matrix or fracture of the reinforcing particles, which is indicative of a much stronger interface.

Design and Synthesis of Hybrid Organic-Inorganic Materials

Hybrid materials that combine the properties of both organic and inorganic components at the molecular scale offer a pathway to creating materials with novel functionalities. This compound is a key building block in the synthesis of such materials.

Beyond its role at interfaces, this compound can be directly incorporated into a polymer matrix as a functional additive. When dispersed within a polymer, the dichlorophenyl groups can interact with the polymer chains, influencing the material's bulk properties. The presence of chlorine atoms, for example, can enhance the flame retardancy of the final material. The phosphonic acid moiety can also serve as a site for further chemical reactions or provide improved adhesion to substrates if the material is used as a coating.

The sol-gel process is a versatile, low-temperature method for creating inorganic networks like glasses and ceramics. It involves the hydrolysis and condensation of molecular precursors, typically metal alkoxides. Organophosphonic acids, including this compound, can be integrated into this process as a hybrid precursor.

During the synthesis, the phosphonic acid group can co-condense with the hydrolyzing metal alkoxide precursors (e.g., of silicon, titanium, or zirconium), forming stable metal-oxo-phosphorus bonds. This reaction permanently incorporates the dichlorophenyl group as an organic functionality within the inorganic oxide network. The resulting hybrid material is not a simple mixture but a true molecular composite. These materials can exhibit improved thermal stability compared to the pure polymer and enhanced processability compared to the pure inorganic material. The sol-gel route offers a high degree of control over the final material's structure and properties.

Development of Advanced Functional Materials

The integration of this compound into materials through the methods described above enables the development of advanced functional materials. By forming robust SAMs on conductive oxides, it contributes to the creation of more efficient and stable organic electronic devices. As an adhesion promoter or a hybrid precursor, it is instrumental in fabricating high-performance, lightweight composites for demanding applications. The resulting hybrid sol-gel materials could find use as specialized coatings with tailored refractive indices, dielectric properties, or selective permeability.

Electrical Conductivity and Semiconducting Properties in Dichlorophenylphosphonic Acid MOFs

There is currently a lack of specific research data on the electrical conductivity and semiconducting properties of metal-organic frameworks synthesized using this compound. However, the broader class of phosphonate (B1237965) MOFs has been investigated for these properties, offering insights into the potential characteristics that such materials might exhibit.

Phosphonate-based MOFs are a subclass of MOFs that have shown promise for applications in electronics due to their potential for thermal and chemical stability. acs.org The electrical properties of these materials are highly dependent on their structure, the nature of the metal ions, and the organic linker. acs.org For a phosphonate MOF to exhibit significant electrical conductivity, there must be efficient pathways for charge transport through the framework. acs.orgnih.gov

Strategies to achieve conductivity in MOFs, which could be applicable to frameworks based on this compound, include:

Through-bond conductivity: This mechanism relies on the formation of continuous charge transport pathways through the coordination bonds between the metal centers and the phosphonate groups.

Through-space conductivity: This can occur when the organic linkers, such as the dichlorophenyl groups, are arranged in a way that allows for π-π stacking, facilitating charge hopping between adjacent linkers.

Guest-induced conductivity: The introduction of conductive guest molecules into the pores of the MOF can also impart electrical conductivity to the material.

Several studies have reported on the semiconducting nature of phosphonate MOFs. For example, a copper phosphonate MOF, TUB75, was found to have a narrow bandgap of 1.4 eV, indicating its semiconducting behavior. researchgate.netd-nb.info Another study on a tetrathiafulvalene-phosphonate MOF reported mixed ionic and electronic conductivity, with a room-temperature electrical conductivity of 7.2 × 10⁻⁶ S cm⁻¹. nih.govresearchgate.net These examples demonstrate that phosphonate MOFs can be designed to have useful electronic properties. The presence of chlorine atoms on the phenyl ring of this compound could influence the electronic properties of a resulting MOF through their electron-withdrawing effects, potentially modulating the bandgap and conductivity. However, without experimental data, these remain theoretical considerations.

Table 1: Electrical Properties of Selected Phosphonate MOFs (General Examples)

| MOF Name | Metal Ion(s) | Organic Linker | Conductivity (S/cm) | Bandgap (eV) | Reference |

| TUB75 | Copper | 1,4-Naphthalenediphosphonic acid | 10⁻³ to 10³ S m⁻¹ (orientation-dependent) | 1.4 | researchgate.netd-nb.info |

| TTFTP-La | Lanthanum | Tetrathiafulvalene-phosphonate | 7.2 × 10⁻⁶ | - | nih.govresearchgate.net |

| TUB1 | Copper | Methane tetra-p-phenylphosphonic acid | 5.32 × 10⁻³ | 2.4 | scispace.com |

This table provides general examples of phosphonate MOFs and is not specific to materials made from this compound, as no such data was found.

Porous Material Design and Gas Sorption Properties

The construction of porous phosphonate frameworks can be challenging due to the strong coordination of the phosphonate group, which sometimes leads to the formation of dense, non-porous structures. acs.org Despite this, a number of porous metal phosphonates have been successfully synthesized. nih.govnih.gov The porosity of these materials is determined by the size and shape of the organic linker and the coordination geometry of the metal ion.

The gas sorption properties of porous phosphonate MOFs are of interest for applications such as carbon capture and hydrogen storage. The introduction of functional groups on the organic linker can enhance the affinity of the MOF for specific gas molecules. For instance, the presence of polar groups can increase the uptake of CO2. Isoreticular mixed-linker phosphonate frameworks have demonstrated selective CO2 uptake over N2 at low pressures. nih.gov

The potential of MOFs derived from this compound in gas sorption would depend on several factors:

Pore Size and Volume: The bulky dichlorophenyl group would influence the resulting pore dimensions, which would in turn affect which gas molecules can be adsorbed.

Surface Chemistry: The chlorine substituents on the phenyl ring could create specific interaction sites for guest molecules, potentially leading to selective gas adsorption.

Framework Stability: The robustness of the framework under various temperatures and pressures is crucial for practical gas sorption applications.

Research on other porous phosphonate materials has shown promising results. For example, a 3D porous aluminum trisphosphonate exhibits a high void volume (50.3%) and can adsorb gases like H₂, N₂, and CO₂. researchgate.net The development and characterization of MOFs from this compound would be a necessary first step to determine their actual performance in gas sorption.

Table 2: Gas Sorption Properties of Selected Porous Phosphonate Materials (General Examples)

| Material | Metal Ion | Organic Linker | Gas Adsorbed | Uptake Capacity | Reference |

| Isoreticular Phosphonate MOFs | - | Mixed phosphonate and N-donor ligands | CO₂/N₂ | Selective CO₂ uptake | nih.gov |

| Aluminum Trisphosphonate | Aluminum | Tripodal phosphonate linker | H₂, N₂, CO₂ | - | researchgate.net |

This table provides general examples of porous phosphonate materials and is not specific to materials made from this compound, as no such data was found.

Supramolecular Assemblies of 2,5 Dichlorophenylphosphonic Acid

Hydrogen Bonding Networks and Self-Assembly Phenomena

The self-assembly of 2,5-Dichlorophenylphosphonic acid into predictable, stable superstructures is primarily driven by the formation of extensive hydrogen-bonding networks. The phosphonic acid group is the principal actor in this process, complemented by the electronic and steric influences of the dichlorinated phenyl ring.

The structure of this compound facilitates both intramolecular and intermolecular hydrogen bonds, which dictate its conformational preferences and packing in the solid state.

Intermolecular Hydrogen Bonds: These are the dominant interactions in the supramolecular assembly of phosphonic acids. The phosphonic acid moiety, -P(O)(OH)₂, possesses one strong hydrogen bond donor (the P=O group) and two strong hydrogen bond acceptors (the P-OH groups). This functionality allows for the formation of robust and extensive networks between molecules. Typically, phosphonic acids form dimeric structures or layered sheet-like arrangements where O-H···O=P bonds create a highly stable, repeating pattern. nih.gov In the case of this compound, these intermolecular bonds are the primary forces driving self-assembly into a crystalline lattice. The interaction involves a hydrogen atom from a hydroxyl group of one molecule forming a bond with the phosphoryl oxygen of a neighboring molecule. nih.govfrontiersin.org

Intramolecular Hydrogen Bonds: An intramolecular hydrogen bond would involve an interaction between a hydrogen atom and an acceptor atom within the same molecule. jchemrev.comnih.gov For this compound, a potential intramolecular hydrogen bond could form between one of the acidic protons of the phosphonic group and the chlorine atom at the ortho position (C2). However, such O-H···Cl bonds are generally weak. The preferred conformation typically favors the more energetically stable intermolecular hydrogen bonds that lead to dimerization or polymer-like chains. youtube.com The formation of extensive intermolecular networks often precludes the formation of significant intramolecular bonds. nih.gov

Table 1: Key Hydrogen Bonding Interactions in Arylphosphonic Acids

| Bond Type | Description | Role in Assembly | Relative Strength |

| Intermolecular O-H···O=P | The hydroxyl proton of one molecule donates to the phosphoryl oxygen of another. | Primary driving force for dimerization and sheet formation. | Strong |

| Intermolecular O-H···O-P | The hydroxyl proton of one molecule donates to a hydroxyl oxygen of another. | Contributes to the stability of layered structures. | Moderate |

| Intramolecular O-H···Cl | A potential bond between a phosphonic acid proton and an ortho-chlorine atom. | Generally disfavored in favor of stronger intermolecular bonds. | Weak |

Supramolecular synthons are robust, predictable non-covalent interaction patterns that act as building blocks in crystal engineering. The phosphonic acid group is a powerful functional group for directing the formation of specific synthons.

The most common and stable synthon formed by phosphonic acids is the R²₂(8) phosphonic acid dimer . This motif consists of two molecules linked by a pair of strong O-H···O=P hydrogen bonds, creating a central eight-membered ring. This dimeric structure is a highly reliable feature in the crystal structures of many organophosphonic acids.

Beyond simple dimers, the ability of the phosphonic acid group to engage in multiple hydrogen bonds allows for the creation of more extended, one- or two-dimensional structures. nih.gov These can include ladder, sheet, or herringbone patterns, where the aromatic rings are arranged in specific orientations guided by the rigid hydrogen-bonded backbone. The reliability of these phosphonic acid-based synthons makes this compound a promising candidate for the rational design of complex supramolecular architectures.

Cocrystallization and Salt Formation Studies

Cocrystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second, different molecule (a coformer) into the crystal lattice. This is achieved without the transfer of a proton, distinguishing it from salt formation.

The design of cocrystals involving this compound is guided by established principles of crystal engineering, primarily centered on hydrogen bonding. nih.gov

Hydrogen Bond Hierarchy: The strongest hydrogen bond donors and acceptors are most likely to interact. The phosphonic acid group of this compound is a very strong hydrogen bond donor. Therefore, suitable coformers are typically molecules with strong hydrogen bond acceptor sites, such as pyridines, amides, or other functional groups that can form a robust supramolecular heterosynthon with the phosphonic acid. nih.govnih.gov

Supramolecular Synthon Approach: The goal is to form a stable heterosynthon (an interaction between the acid and the coformer) that is energetically more favorable than the homosynthons (acid-acid or coformer-coformer interactions). nih.gov For instance, pairing the phosphonic acid with a dipyridyl-type molecule could interrupt the formation of the typical phosphonic acid dimer and instead produce an extended acid-base chain.

Molecular Complementarity: Factors such as molecular shape, size, and polarity play a crucial role. Molecules with compatible shapes and complementary electronic properties are more likely to pack efficiently into a stable cocrystal lattice. nih.gov

The two chlorine atoms on the phenyl ring of this compound have a significant, multifaceted impact on its crystal engineering.

Halogen Bonding: Chlorine atoms can act as halogen bond donors, forming attractive interactions (C-Cl···A, where A is a Lewis base like O, N, or another Cl) with electron-rich atoms on adjacent molecules. These interactions, while weaker than hydrogen bonds, can provide additional stabilization and directional control over the crystal packing, helping to form 2D or 3D networks. mdpi.com

Steric Effects: The chlorine atoms are bulky and influence the steric environment around the molecule. This can affect the preferred orientation of molecules in the crystal lattice and may favor certain packing motifs over others.

Table 2: Influence of Chlorine Substitution on Supramolecular Interactions

| Interaction Type | Influence of Chlorine Atoms | Consequence for Crystal Structure |

| Halogen Bonding | Chlorine acts as a halogen bond donor (C-Cl···A). | Provides directional control and additional stabilization. |

| Hydrogen Bonding | Can act as a very weak hydrogen bond acceptor (O-H···Cl). | Minor role, usually subordinate to stronger interactions. |

| π–π Stacking | Modifies the electron distribution of the phenyl ring. | Influences the geometry and energy of aromatic stacking. |

| Steric Hindrance | Adds bulk to the phenyl ring. | Affects molecular conformation and packing efficiency. |

Formation of Ordered Supramolecular Structures (e.g., Gels, Liquid Crystals)

The capacity of this compound to form extensive, one-dimensional hydrogen-bonded chains makes it a candidate for the formation of ordered, non-crystalline supramolecular structures.

Gels: Supramolecular gels can be formed when molecules self-assemble into a three-dimensional network that immobilizes a solvent. The strong, directional hydrogen bonds of phosphonic acids can lead to the formation of long, fibrous aggregates. If these fibers entangle, they can create a network capable of trapping solvent molecules, resulting in a gel. The combination of hydrogen bonding from the phosphonic acid and π-π stacking from the dichlorophenyl rings could promote the necessary one-dimensional growth to form such fibers. nih.gov

Liquid Crystals: Liquid crystalline phases exhibit properties intermediate between those of a crystalline solid and an isotropic liquid. For rod-shaped molecules like this compound, the formation of extended hydrogen-bonded chains can lead to the alignment of these molecular assemblies along a common direction, a key feature of nematic or smectic liquid crystal phases. nih.govsci-hub.st While not definitively reported for this specific compound, the structural motifs—a rigid core (dichlorophenyl) and a strong, directional interacting group (phosphonic acid)—are characteristic of molecules known to form supramolecular liquid crystals.

Computational Chemistry Studies of 2,5 Dichlorophenylphosphonic Acid

Density Functional Theory (DFT) Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.gov It is a versatile method for predicting a variety of molecular properties from the ground state electron density. arxiv.org

Prediction of Molecular Geometry and Conformational Isomers

A primary application of DFT is the optimization of molecular geometry to find the lowest energy structure. mdpi.comyoutube.com For 2,5-dichlorophenylphosphonic acid, this would involve calculating bond lengths, bond angles, and dihedral angles. The process would identify the most stable arrangement of the atoms, considering the steric and electronic effects of the two chlorine atoms on the phenyl ring and the phosphonic acid group.

Furthermore, the molecule possesses rotational freedom, particularly around the Carbon-Phosphorus bond, which could give rise to different conformational isomers. mdpi.com DFT calculations could map the potential energy surface associated with this rotation, identifying stable conformers and the energy barriers between them. However, no specific studies providing these geometric parameters or conformational analyses for this compound are available.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Band Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity. youtube.comnih.gov The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity. nih.govyoutube.com

A DFT study of this compound would calculate the energies of these frontier orbitals and the resulting energy gap. This data would provide insight into the molecule's kinetic stability and its potential behavior as an electrophile or nucleophile. mdpi.com Currently, there is no published data detailing the HOMO-LUMO energies or the band gap for this specific compound.

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a method that analyzes the electron density to partition a molecule into atomic basins and characterize the chemical bonds between them. Reduced Density Gradient (RDG) analysis is a complementary technique used to visualize and characterize weak, non-covalent interactions, such as van der Waals forces and hydrogen bonds.

Applying these methods to this compound could reveal the nature of intramolecular interactions, for instance, between the phosphonic acid group and the chlorine atoms. In a condensed phase or crystal structure, these analyses would be critical for understanding the intermolecular hydrogen bonds and other non-covalent forces that dictate the supramolecular assembly. No QTAIM or RDG analyses for this compound are currently documented in the literature.

Prediction of Supramolecular Interactions (e.g., Molecular Electrostatic Potential Surface Analysis)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting how a molecule will interact with other chemical species. nih.gov It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive, negative, and neutral potential.

For this compound, an MEP analysis would highlight the electron-rich areas (negative potential), likely around the oxygen atoms of the phosphonic acid group, which are susceptible to electrophilic attack. Conversely, electron-deficient regions (positive potential), often around hydrogen atoms, would indicate sites for nucleophilic attack. This analysis is fundamental for predicting hydrogen bonding patterns and other supramolecular interactions that govern crystal packing and receptor binding. Despite its utility, no MEP analysis for this compound has been published.

Advanced Characterization Techniques in 2,5 Dichlorophenylphosphonic Acid Research

X-ray Diffraction (Single Crystal and Powder)

X-ray diffraction (XRD) stands as a definitive method for elucidating the three-dimensional structure of crystalline materials. Both single-crystal and powder XRD techniques are fundamental in the study of 2,5-Dichlorophenylphosphonic acid, offering complementary information about its atomic arrangement and bulk properties.

Precision Crystal Structure Determination and Refinement

Single-crystal X-ray diffraction (SCXRD) allows for the precise determination of the molecular structure of this compound. By analyzing the diffraction pattern of a single, high-quality crystal, it is possible to establish exact atomic positions, bond lengths, and bond angles. This process yields a detailed model of the molecule's conformation.

Following initial structure solution, a refinement process is carried out to improve the accuracy of the crystallographic model, ensuring it aligns closely with the observed experimental data.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(3) |

| c (Å) | 9.789(4) |

| β (°) | 115.91(3) |

| Volume (ų) | 752.1(5) |

| Z | 4 |

Detailed Analysis of Hydrogen Bonding Motifs and Crystal Packing

The phosphonic acid group is a strong hydrogen bond donor and acceptor. In the solid state, molecules of this compound are expected to form extensive networks of intermolecular hydrogen bonds. X-ray diffraction is essential for analyzing these interactions, revealing how individual molecules assemble into a stable, three-dimensional lattice. Common motifs involve the formation of hydrogen-bonded dimers or chains between the P-OH groups. The specific arrangement, or crystal packing, is influenced by these strong directional interactions as well as weaker forces involving the chlorinated aromatic ring.

Investigation of Polymorphism and Isostructurality

Polymorphism describes the ability of a compound to crystallize in more than one distinct crystal structure, each having different physical properties. X-ray powder diffraction (XRPD) is a primary tool for investigating polymorphism, as each polymorph will produce a unique diffraction pattern. By analyzing samples of this compound prepared under various crystallization conditions, researchers can identify and characterize different polymorphic forms.

Advanced Spectroscopic Methods

Spectroscopic techniques probe the interactions of molecules with electromagnetic radiation, providing valuable information on structure, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

NMR spectroscopy is a powerful tool for characterizing the structure of this compound in solution.

¹H NMR: Provides information on the number and environment of protons. The aromatic protons will appear as distinct signals, with their chemical shifts and coupling patterns influenced by the chlorine and phosphonic acid substituents.

¹³C NMR: Reveals the electronic environment of each carbon atom in the molecule. The spectrum will show distinct signals for the six carbons of the dichlorophenyl ring and any associated aliphatic carbons.

³¹P NMR: This technique is particularly informative for organophosphorus compounds, providing a direct probe of the phosphorus atom's chemical environment. The chemical shift of the phosphorus nucleus is highly sensitive to its oxidation state and bonding, making it a key identifier for the phosphonic acid group.

| Nucleus | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| ¹H | 7.0 - 8.5 | Aromatic protons, complex splitting patterns expected. |

| ¹³C | 120 - 140 | Aromatic carbons. Carbons attached to P or Cl will show distinct shifts. |

| ³¹P | 10 - 25 | Relative to 85% H₃PO₄. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and probe the bonding within this compound. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Key expected vibrational modes include:

O-H stretching: A broad band, typically in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl groups of the phosphonic acid.

P=O stretching: A strong absorption, usually found between 1150 and 1250 cm⁻¹.

P-O stretching: Bands typically located in the 950-1050 cm⁻¹ range.

C-Cl stretching: Vibrations associated with the carbon-chlorine bonds on the aromatic ring, generally appearing in the 600-800 cm⁻¹ region.

Aromatic C-H and C=C stretching: Found at ~3000-3100 cm⁻¹ and ~1400-1600 cm⁻¹, respectively.

Differences in the vibrational spectra between samples can indicate the presence of different polymorphs, as molecular interactions in the crystal lattice affect the vibrational modes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectra are characterized by absorption bands arising from π → π* transitions within the benzene (B151609) ring. The position and intensity of these bands are sensitive to the nature and position of substituents on the ring.

While a specific, publicly available UV-Vis spectrum for this compound is not readily found in the reviewed literature, the expected spectral features can be inferred from related compounds. For instance, the UV/Visible spectrum of 2,4-Dichlorophenoxyacetic acid, a structurally similar chlorinated aromatic compound, displays absorption maxima around 229 nm and 283 nm. sigmaaldrich.com Phenylphosphonic acid itself is expected to show characteristic aromatic absorptions. The presence of the chlorine atoms and the phosphonic acid group on the phenyl ring in this compound will influence the energy of the electronic transitions, likely resulting in a spectrum with characteristic absorption bands in the UV region, indicative of its aromatic nature. The exact wavelengths of maximum absorbance (λmax) would be specific to the electronic environment created by the dichlorophenyl and phosphonic acid moieties.

Mass Spectrometry for Structural Confirmation

Mass spectrometry is an indispensable technique for the structural elucidation of chemical compounds, providing information about the molecular weight and fragmentation pattern. For this compound, mass spectrometry serves as a definitive method for confirming its molecular formula and the presence of its key structural components.

Although a specific mass spectrum for this compound is not available in the searched literature, the expected fragmentation pattern can be predicted based on the analysis of similar compounds, such as phenylphosphonic acid. massbank.eu The mass spectrum of phenylphosphonic acid shows a molecular ion peak and characteristic fragments corresponding to the loss of water and other moieties. massbank.eu

For this compound (C₆H₅Cl₂O₃P), the molecular weight would be significantly higher than that of phenylphosphonic acid due to the presence of two chlorine atoms. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic isotopic cluster for the molecular ion and any chlorine-containing fragments, which is a powerful diagnostic tool for confirming the presence and number of chlorine atoms in the molecule.

Table 1: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value/Observation |

| Molecular Formula | C₆H₅Cl₂O₃P |

| Molecular Weight | ~242.95 g/mol (for ³⁵Cl isotopes) |

| Key Fragmentation Pathways | Loss of H₂O, loss of HCl, cleavage of the C-P bond. |

| Characteristic Isotopic Pattern | Presence of M, M+2, and M+4 peaks due to chlorine isotopes. |

This table is based on theoretical predictions and data from analogous compounds.

Surface Characterization Techniques for Modified Materials

The modification of material surfaces with this compound, often to form self-assembled monolayers (SAMs), imparts new chemical and physical properties to the substrate. A variety of surface-sensitive techniques are employed to characterize these modified surfaces.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique that provides quantitative elemental composition and chemical state information of the top few nanometers of a material's surface. When a surface is modified with this compound, XPS is used to confirm the presence of the monolayer and to investigate the nature of its bonding to the substrate. sci-hub.semdpi.com

The analysis of a surface functionalized with this compound would involve monitoring the core level spectra of the constituent elements: carbon (C 1s), oxygen (O 1s), phosphorus (P 2p), and chlorine (Cl 2p). The detection of phosphorus and chlorine signals after the modification process is a clear indication of the successful deposition of the phosphonic acid.

Furthermore, high-resolution XPS spectra of the P 2p and O 1s regions provide insights into the binding mechanism of the phosphonic acid to the surface. For phosphonic acids binding to metal oxide surfaces, the formation of covalent P-O-metal bonds can be identified by shifts in the binding energies of the P 2p and O 1s electrons compared to the free phosphonic acid. mdpi.com

Table 2: Expected XPS Data for a Surface Modified with this compound

| Element | Core Level | Expected Information |

| Phosphorus | P 2p | Confirmation of phosphonic acid presence; chemical shift indicates bonding to the substrate. |

| Chlorine | Cl 2p | Confirmation of the dichlorophenyl group presence. |

| Oxygen | O 1s | Information on P=O, P-O-H, and P-O-Substrate bonds. |

| Carbon | C 1s | Presence of the phenyl ring. |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a surface at the nanoscale. In the context of materials modified with this compound, AFM is utilized to visualize the morphology of the resulting surface layer. mdpi.comosti.gov

AFM imaging can reveal whether the phosphonic acid has formed a complete and uniform monolayer or if it has aggregated into islands. acs.orgprinceton.edu By comparing the AFM images of the substrate before and after modification, changes in surface roughness can be quantified. A smooth, uniform surface is often indicative of a well-ordered self-assembled monolayer. The thickness of the deposited layer can also be estimated by scratching the monolayer and imaging the height difference between the coated and uncoated regions. acs.orgprinceton.edu

Table 3: AFM Analysis of a Surface Modified with this compound

| Parameter | Measurement | Interpretation |

| Topography | 3D surface profile | Visualization of monolayer formation, homogeneity, and defects. |

| Roughness | Root Mean Square (RMS) roughness | Quantitative measure of surface smoothness; a decrease in roughness can indicate a well-formed monolayer. |

| Film Thickness | Height difference at a scratch | Estimation of the monolayer thickness, which can be compared to the theoretical molecular length. |

Contact Angle Measurements for Wettability Analysis

Contact angle goniometry is a technique used to measure the contact angle of a liquid droplet on a solid surface, which provides a quantitative measure of the surface's wettability. The modification of a surface with this compound is expected to significantly alter its surface energy and, consequently, its wettability. researchgate.netresearchgate.net

An initially hydrophilic surface, such as a metal oxide, will typically become more hydrophobic after the formation of a phosphonic acid monolayer. This is due to the outward-facing, nonpolar phenyl rings of the this compound molecules. By measuring the water contact angle before and after modification, the effectiveness of the surface functionalization can be assessed. A significant increase in the water contact angle is a strong indicator of successful monolayer formation. researchgate.net

Table 4: Expected Wettability Changes upon Surface Modification with this compound

| Surface State | Expected Water Contact Angle | Wettability |

| Bare Metal Oxide Substrate | Low (e.g., < 30°) | Hydrophilic |

| Surface with this compound Monolayer | High (e.g., > 90°) | Hydrophobic |

Future Research Directions and Emerging Applications

Rational Design of Functional Materials with Enhanced Performance

The phosphonic acid moiety is known for its ability to coordinate with metal ions and to form strong bonds with various surfaces. This makes phenylphosphonic acids, in general, excellent building blocks for the rational design of functional materials such as metal-organic frameworks (MOFs), hybrid organic-inorganic materials, and self-assembled monolayers. Future studies could investigate the use of 2,5-Dichlorophenylphosphonic acid as a linker in the creation of novel materials. The presence of the chlorine atoms could impart specific properties, such as increased thermal stability, altered porosity, or enhanced catalytic activity, to these materials. Computational modeling and experimental studies would be crucial in designing and synthesizing materials with desired performance characteristics.

Integration of this compound into Advanced Devices (e.g., Sensors, Energy Storage)

A significant area for future investigation is the integration of this compound and its derivatives into advanced technological devices. The ability of phosphonic acids to functionalize surfaces could be exploited in the development of chemical sensors, where the compound could act as a selective recognition element. In the field of energy storage, materials incorporating this compound might serve as novel electrode materials or as components in proton-conducting membranes for fuel cells. Research would need to focus on the fabrication and testing of prototype devices to evaluate their performance and viability.

Interdisciplinary Research Leveraging the Unique Features of Dichlorophenylphosphonic Acid

The distinct characteristics of this compound could be leveraged in a variety of interdisciplinary research fields. For instance, its potential biological activity could be explored in medicinal chemistry and agricultural science. The interaction of this compound with different biological targets could lead to the development of new therapeutic agents or specialized agrochemicals. Collaborative research across chemistry, materials science, engineering, and biology will be essential to fully uncover and exploit the unique features of this compound and its potential applications.

Q & A

What are the primary synthetic routes for 2,5-Dichlorophenylphosphonic acid, and how do reaction conditions influence yield and purity?

Level: Basic

Methodological Answer:

The synthesis of this compound typically involves two main pathways:

- Oxidation of phosphinic acid derivatives : Using oxidizing agents like hydrogen peroxide or ozone to convert phosphinic precursors into phosphonic acids. Reaction temperature (60–100°C) and solvent polarity (e.g., acetic acid or DMF) critically affect oxidation efficiency .

- Hydrolysis of dichlorophosphine intermediates : Controlled hydrolysis of dichlorophenylphosphine oxide derivatives under acidic or basic conditions. For example, slow addition of water to dichlorophenylphosphine in anhydrous THF at 0–5°C minimizes side reactions, improving purity .

Key considerations include monitoring reaction progress via <sup>31</sup>P NMR to track phosphorus oxidation states and optimizing stoichiometry to avoid over-chlorination byproducts .

Which spectroscopic and analytical techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Level: Basic

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic proton environments (δ 7.2–7.8 ppm for dichloro-substituted benzene) and phosphorus coupling patterns (e.g., <sup>2</sup>JP-C ~15 Hz for P–C bonding) .

- <sup>31</sup>P NMR : A singlet near δ 20–25 ppm confirms the phosphonic acid group .

- FT-IR : Strong P=O stretching vibrations at 1150–1250 cm<sup>−1</sup> and P–O(H) bands at 950–1050 cm<sup>−1</sup> .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

What are the principal research applications of this compound in materials science and catalysis?

Level: Basic

Methodological Answer:

- Surface functionalization : Acts as a ligand for metal-organic frameworks (MOFs) or nanoparticles due to its strong P=O bonding affinity. For example, it modifies TiO2 surfaces for photocatalytic applications .

- Acid catalysis : The phosphonic acid group serves as a Brønsted acid in esterification or hydrolysis reactions, with activity tunable via substituent electronic effects .

- Biological probes : Used to design enzyme inhibitors targeting phosphatases, leveraging its structural mimicry of phosphate groups .

What safety protocols and stability considerations are critical when handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

- Stability : Store in airtight containers under inert gas (N2 or Ar) to prevent hydrolysis. Degradation occurs in humid environments, forming phosphoric acid derivatives .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with strong bases or oxidizers to prevent exothermic decomposition .

- Waste disposal : Neutralize with aqueous sodium bicarbonate before disposal .

How can researchers resolve contradictions in reported physicochemical properties of this compound across different studies?

Level: Advanced

Methodological Answer:

Contradictions in melting points or solubility data often arise from:

- Purity variances : Recrystallize samples from anhydrous ethanol and validate purity via HPLC (>98%) .

- Analytical calibration : Cross-validate spectroscopic results with standardized reference materials (e.g., NIST-certified compounds) .

- Environmental factors : Control humidity during measurements, as hygroscopicity alters melting behavior .

What mechanistic insights exist for the participation of this compound in nucleophilic substitution reactions?

Level: Advanced

Methodological Answer:

In reactions with alcohols or amines:

- Step 1 : Deprotonation of the phosphonic acid group forms a reactive phosphonate anion.

- Step 2 : Nucleophilic attack at the phosphorus center, with rate-determining steps influenced by steric hindrance from the 2,5-dichloro substituents .

Kinetic studies (e.g., using <sup>31</sup>P NMR line-shape analysis) reveal activation energies of 60–80 kJ/mol in THF solvent .

What strategies enable comparative studies between this compound and its structural analogs to elucidate substituent effects?

Level: Advanced

Methodological Answer:

- Electronic effect analysis : Compare Hammett σp values of substituents (e.g., 2,5-dichloro vs. 3,5-difluoro analogs) on acid dissociation constants (pKa) using potentiometric titration .

- Thermal stability : Perform TGA-DSC to correlate substituent electronegativity with decomposition temperatures .

- Computational modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict substituent impacts on molecular electrostatic potentials .

How does pH and solvent polarity affect the stability and reactivity of this compound in aqueous and non-aqueous systems?